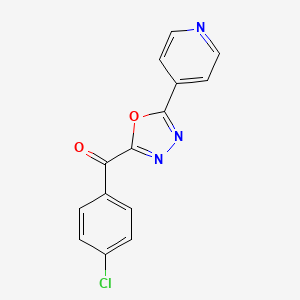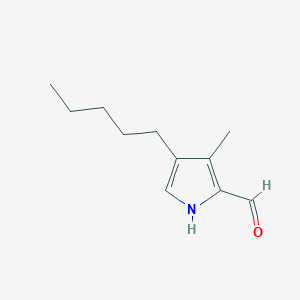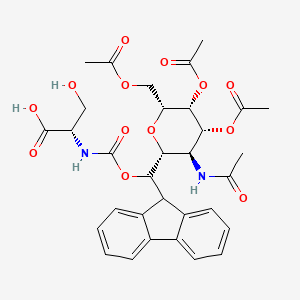
((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” is a complex organic molecule that features a combination of carbohydrate and amino acid moieties. This compound is notable for its intricate structure, which includes multiple acetoxy groups, a fluorenyl moiety, and an L-serine residue. Such compounds are often of interest in the fields of medicinal chemistry and biochemistry due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Functional Groups: The hydroxyl groups of the carbohydrate moiety are protected using acetyl groups to prevent unwanted side reactions.
Formation of the Glycosidic Bond: The carbohydrate moiety is linked to the fluorenyl moiety through a glycosidic bond formation, often using a glycosyl donor and an acceptor under acidic conditions.
Introduction of the Amino Acid: The L-serine residue is introduced through peptide coupling reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Deprotection and Purification: The final compound is obtained by deprotecting the acetyl groups under mild conditions, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesizers, flow chemistry techniques, and large-scale chromatographic purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or Swern oxidation.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: PCC, Swern oxidation.
Reduction: NaBH4, LiAlH4.
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).
Major Products
Hydrolysis: Free hydroxyl groups.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitrated or halogenated fluorenyl derivatives.
Aplicaciones Científicas De Investigación
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular targets.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl moiety can facilitate binding to hydrophobic pockets, while the carbohydrate and amino acid residues can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: A simple carbohydrate derivative with similar acetyl and hydroxyl groups.
Fluorenylmethoxycarbonyl (Fmoc) Amino Acids: Compounds with a fluorenyl moiety and amino acid residues.
Acetylated Sugars: Carbohydrates with multiple acetyl groups.
Uniqueness
The uniqueness of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” lies in its combination of a carbohydrate moiety, a fluorenyl group, and an amino acid residue. This unique structure allows for diverse interactions and applications in various fields of research.
Propiedades
Fórmula molecular |
C32H36N2O13 |
|---|---|
Peso molecular |
656.6 g/mol |
Nombre IUPAC |
(2S)-2-[[[(2R,3S,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-15(36)33-26-29(45-18(4)39)27(44-17(3)38)24(14-43-16(2)37)46-30(26)28(47-32(42)34-23(13-35)31(40)41)25-21-11-7-5-9-19(21)20-10-6-8-12-22(20)25/h5-12,23-30,35H,13-14H2,1-4H3,(H,33,36)(H,34,42)(H,40,41)/t23-,24+,26+,27-,28?,29+,30+/m0/s1 |
Clave InChI |
HYJACCKPNURXTO-KLEGULNCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)N[C@@H](CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NC(CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



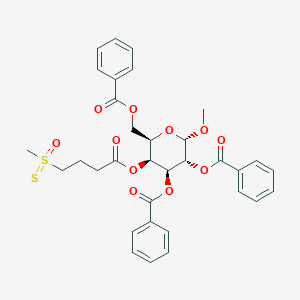
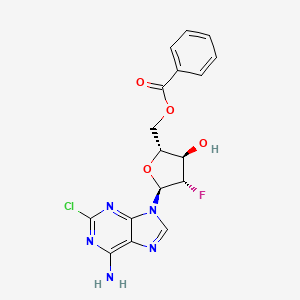
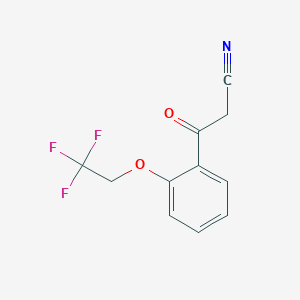
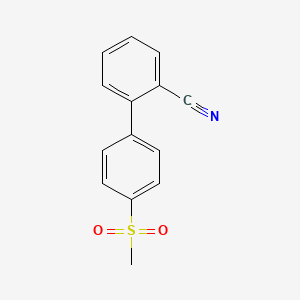
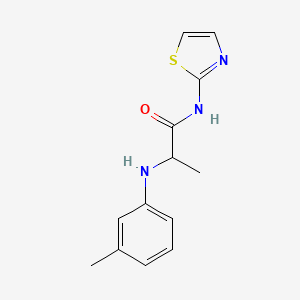
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

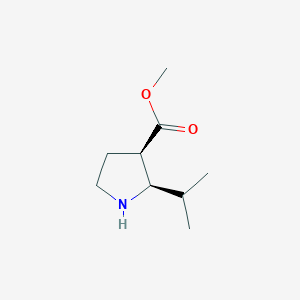
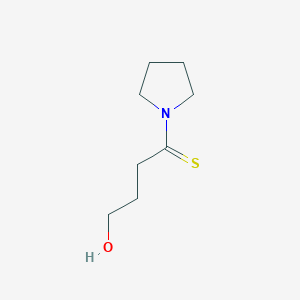
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
